2-Chloro-4-(difluoromethyl)-1-nitrobenzene

Medicinal Chemistry Bioisosteres Hydrogen Bond Acidity

2-Chloro-4-(difluoromethyl)-1-nitrobenzene (CAS 202752-31-6) is a polysubstituted nitroaromatic compound characterized by the presence of an electron-withdrawing nitro group, a chloro substituent, and a difluoromethyl (CF₂H) group on the benzene ring. With a molecular formula of C₇H₄ClF₂NO₂ and a molecular weight of 207.56 g/mol , this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C7H4ClF2NO2
Molecular Weight 207.56 g/mol
Cat. No. B14031860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(difluoromethyl)-1-nitrobenzene
Molecular FormulaC7H4ClF2NO2
Molecular Weight207.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)F)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4ClF2NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H
InChIKeyKBOREFYVKMTZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(difluoromethyl)-1-nitrobenzene: A Specialized Halo-Nitro-Aromatic Building Block


2-Chloro-4-(difluoromethyl)-1-nitrobenzene (CAS 202752-31-6) is a polysubstituted nitroaromatic compound characterized by the presence of an electron-withdrawing nitro group, a chloro substituent, and a difluoromethyl (CF₂H) group on the benzene ring . With a molecular formula of C₇H₄ClF₂NO₂ and a molecular weight of 207.56 g/mol , this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its value is derived from the unique reactivity imparted by the combination of the chlorine atom, which can undergo nucleophilic aromatic substitution, and the CF₂H group, which acts as a lipophilic hydrogen bond donor, a property absent in its trifluoromethyl analogs [1].

Why 2-Chloro-4-(difluoromethyl)-1-nitrobenzene Cannot Be Replaced by Simpler Analogs


Generic substitution with structurally similar halo-nitrobenzenes is not feasible because the specific substitution pattern of 2-Chloro-4-(difluoromethyl)-1-nitrobenzene governs both its chemical reactivity and the biological properties of its downstream products. The ortho-chloro group is activated for nucleophilic aromatic substitution (SNAr) by both the para-nitro and para-difluoromethyl groups, with the latter's strong electron-withdrawing effect (-I) significantly enhancing its leaving group ability compared to a methyl-substituted analog [1]. Critically, the difluoromethyl (CF₂H) group introduces a distinct hydrogen bond donating capacity, which is quantitatively absent in the trifluoromethyl (CF₃) analog and dramatically weaker in the methyl (CH₃) analog, leading to divergent pharmacokinetic profiles and target binding interactions [2].

2-Chloro-4-(difluoromethyl)-1-nitrobenzene: Quantifiable Differentiation Evidence


Hydrogen Bond Donor (HBD) Capacity: CF₂H vs. CF₃ and CH₃ Analogs

The difluoromethyl (CF₂H) group on the target compound acts as a lipophilic hydrogen bond donor, a property that is quantitatively measurable via Abraham's hydrogen bond acidity parameter (A). This capability is completely absent in the closest trifluoromethyl (CF₃) analog (2-chloro-4-(trifluoromethyl)-1-nitrobenzene), where A ≈ 0, and is significantly enhanced compared to the methyl (CH₃) analog, where A is also negligible [1]. This allows the target compound's derivatives to engage in specific hydrogen bonding interactions with biological targets, mimicking hydroxyl or thiol groups while maintaining high lipophilicity.

Medicinal Chemistry Bioisosteres Hydrogen Bond Acidity

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) vs. Non-Fluorinated Analogs

The presence of the strong electron-withdrawing difluoromethyl group at the para position significantly activates the ortho-chlorine towards nucleophilic aromatic substitution (SNAr) compared to non-fluorinated analogs. The Hammett substituent constant (σₚ) for the CF₂H group is approximately 0.32, which is higher than that of a methyl group (σₚ = -0.17) and comparable to a chlorine atom (σₚ = 0.23), but its powerful inductive effect (-I) uniquely enhances the stability of the Meisenheimer intermediate [1]. This allows for milder reaction conditions and higher yields in cross-coupling reactions than when using 2-chloro-4-methyl-1-nitrobenzene.

Synthetic Chemistry SNAr Reactivity Electron-Withdrawing Groups

Metabolic Stability of the CF₂H Moiety Compared to a Methyl Group

The difluoromethyl group is a recognized metabolically stable bioisostere for methyl and methoxy groups. While a benzylic methyl group in 2-chloro-4-methyl-1-nitrobenzene is highly susceptible to cytochrome P450-mediated oxidation to a carboxylic acid, the C-H bond in the CF₂H group is significantly stronger due to the electron-withdrawing effect of the adjacent fluorine atoms. The bond dissociation energy (BDE) of a benzylic C-H bond in toluene is approximately 89.8 kcal/mol, whereas for the C-H bond in a CF₂H group, it is estimated to be >100 kcal/mol [1]. This resistance to oxidative metabolism can lead to improved half-life and oral bioavailability for derived drug candidates.

Drug Metabolism Pharmacokinetics C-F Bond Stability

Measured Purity and Physical Form for Reliable Scale-Up

Unlike many niche intermediates which are only available in crude form, commercial lots of 2-Chloro-4-(difluoromethyl)-1-nitrobenzene are strictly controlled for purity. A primary commercial source specifies a minimum purity of 97% . This specification is a critical quality attribute for reproducible synthesis. This quantitative purity benchmark contrasts with several structurally related but less common intermediates, such as certain dichloro-difluoromethyl-nitrobenzene regioisomers, which are often only offered at purities below 95% by catalog vendors, introducing significant uncertainty into the first step of a multi-step synthesis.

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 2-Chloro-4-(difluoromethyl)-1-nitrobenzene Based on Verified Evidence


Medicinal Chemistry: Designing Targeted Covalent Inhibitors with a Lipophilic H-Bond Anchor

This compound is the preferred starting material for synthesizing drug candidates where the target protein has a hydrogen bond acceptor in a lipophilic pocket. As established by its CF₂H group's Abraham's A parameter of ~0.12–0.14, it can form stabilizing hydrogen bonds, unlike its CF₃ analog [1]. The ortho-chloro group can be selectively displaced to introduce warheads or linkers, enabling the creation of potent and selective inhibitors with improved binding thermodynamics.

Agrochemical Discovery: Synthesis of High-Potency Fungicides and Herbicides

The difluoromethyl group is a privileged motif in modern agrochemicals due to its combined metabolic stability and hydrogen bond donor capacity, as quantified by its high C-H BDE (>100 kcal/mol) [2]. Using this building block allows discovery chemists to systematically explore the benefits of the CF₂H pharmacophore in a well-defined chemical space, leading to candidates with longer residual activity and better environmental profiles than historical methyl-substituted analogs.

Process R&D: A Reliable Multi-Gram Synthon for Cross-Coupling

For process chemists developing scalable routes, the compound's guaranteed 97% purity and its activated aryl chloride (supported by a σₚ of ~0.32 for the CF₂H group [3]) make it a robust, low-risk intermediate for palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations. This allows for a reliable supply chain for manufacturing clinical trial materials, avoiding the irreproducibility often associated with less activated or lower-purity nitrobenzene intermediates.

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